![molecular formula C12H13N7O2 B2604968 1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 2034546-54-6](/img/structure/B2604968.png)
1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide” is a heterocyclic compound . It has a molecular formula of C12H13N7O2 and an average mass of 287.277 Da . This compound contains a triazole nucleus, which is a nitrogenous heterocyclic moiety .
Synthesis Analysis
The synthesis of triazole derivatives, such as the compound , often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
The molecular structure of this compound includes a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole derivatives often involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides . These reactions lead to the formation of the triazole nucleus, which is a key component of the compound .Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H13N7O2 and an average mass of 287.277 Da . More detailed physical and chemical properties would require further experimental analysis.Scientific Research Applications
Antiviral Activity
The compound’s structure suggests potential antiviral properties. Researchers have synthesized novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, including this compound, to explore their antiviral potential . Among these derivatives, compound 8b demonstrated promising antiviral activity, reducing the number of plaques by 25% at a concentration of 20 mg/ml. Further investigations into its mechanism of action and specific viral targets are warranted.
Antimicrobial Properties
The combination of [1,2,4]triazolo[4,3-a]quinoxaline and piperazine or piperidine subunits enhances antimicrobial activity . Compounds 4d, 6c, 7b, and 8a exhibited antibacterial and/or antifungal activities in vitro. These findings open avenues for developing new antimicrobial agents based on this scaffold.
Bioactivity Enhancement via Thioamide Group
Thioamide modification has been explored to increase the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents . Compounds 8a and 8b were designed and synthesized with this modification. Investigating their efficacy against specific viruses could provide valuable insights.
Incorporation of [1,3,4]-Oxadiazole Subunits
The presence of [1,3,4]-oxadiazole moieties has been associated with enhanced antimicrobial activity . Researchers proposed incorporating different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]triazolo[4,3-a]quinoxaline ring. These hybrid compounds may exhibit synergistic effects against pathogens.
Optical, Electrochemical, and Semiconductor Properties
Researchers have studied the basic optical, electrochemical, and semiconductor properties of compounds derived from [1,2,4]triazolo[4,3-b:3’,4’-f][1,2,4,5]triazino[4,3-a]pyrazine . These investigations contribute to understanding their potential applications in optoelectronic devices and materials science.
Inhibition of Parasitic Growth
The targets involved in parasitic growth can be inhibited by compounds like [1,2,4]triazolo[4,3-a]quinoxaline derivatives . Further research could explore their efficacy against specific parasites and protozoa.
Mechanism of Action
properties
IUPAC Name |
1-ethyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2/c1-2-18-5-3-8(17-18)11(20)14-7-9-15-16-10-12(21)13-4-6-19(9)10/h3-6H,2,7H2,1H3,(H,13,21)(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDCRQMYUSJVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2604885.png)
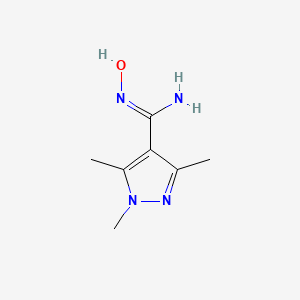
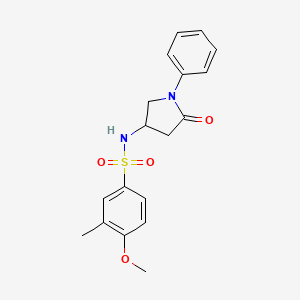
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide](/img/structure/B2604893.png)
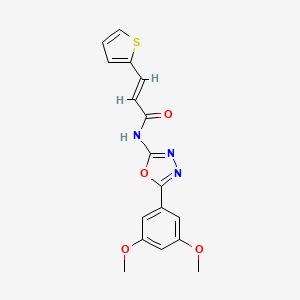
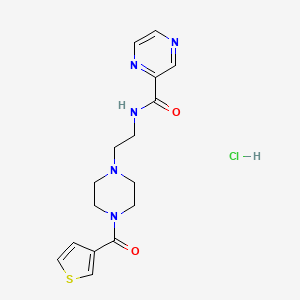
![N-(2-ethylphenyl)-4-[5-(morpholin-4-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide](/img/structure/B2604897.png)
![1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2604898.png)

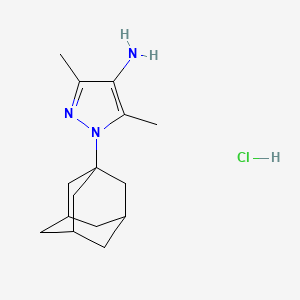

![N-(4-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2604904.png)

![3,4,5-triethoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2604907.png)